molecular formula C14H11Cl2N3OS B5749677 3-[(2,6-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole

3-[(2,6-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole

Cat. No. B5749677
M. Wt: 340.2 g/mol
InChI Key: IFDZWAAVSMRMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,6-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole is a compound that belongs to the class of triazole derivatives. It has been widely studied due to its potential applications in various fields of science, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 3-[(2,6-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole involves the inhibition of various enzymes and metabolic pathways. It has been shown to inhibit the growth of various microorganisms by inhibiting the biosynthesis of nucleic acids and proteins. It also inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins.
Biochemical and Physiological Effects:
3-[(2,6-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. It also has neuroprotective effects and has been shown to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(2,6-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole in lab experiments include its broad-spectrum antimicrobial activity, its ability to inhibit various enzymes and metabolic pathways, and its potential applications in medicine, agriculture, and material science. The limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research on 3-[(2,6-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole. One direction is to develop new derivatives with improved activity and selectivity. Another direction is to study its potential applications in nanotechnology and drug delivery. Further studies are also needed to determine its safety and efficacy in humans and animals.

Synthesis Methods

The synthesis method of 3-[(2,6-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole involves the reaction of 2,6-dichlorobenzyl chloride with potassium thiocyanate to form 2,6-dichlorobenzyl thiocyanate. This intermediate is then reacted with 2-furyl hydrazine to form the desired compound. The reaction mechanism involves the formation of a thiocyanate intermediate, which then undergoes nucleophilic substitution with the hydrazine derivative.

Scientific Research Applications

3-[(2,6-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields of science. In medicine, it has been shown to possess antimicrobial, antifungal, and antitumor activities. In agriculture, it has been used as a fungicide and insecticide. In material science, it has been used as a building block for the synthesis of various functional materials.

properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3OS/c1-19-13(12-6-3-7-20-12)17-18-14(19)21-8-9-10(15)4-2-5-11(9)16/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDZWAAVSMRMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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